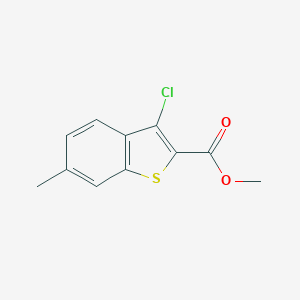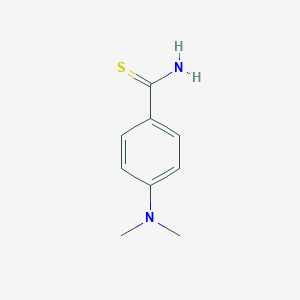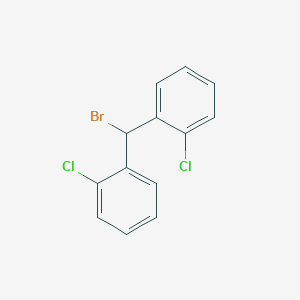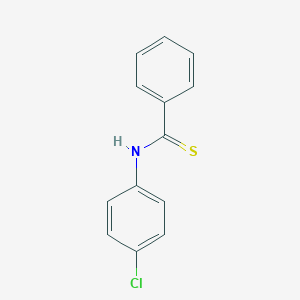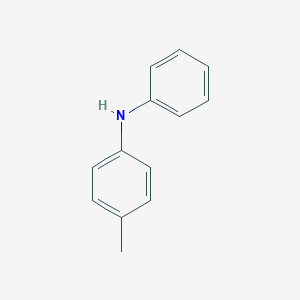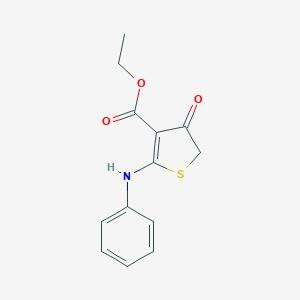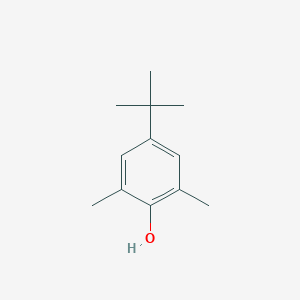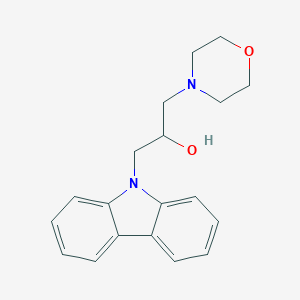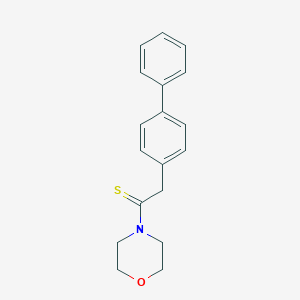
1-Morpholin-4-yl-2-(4-phenylphenyl)ethanethione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Morpholin-4-yl-2-(4-phenylphenyl)ethanethione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MPTP and is a thione derivative of 4-phenylphenylethanolamine.
Mecanismo De Acción
The exact mechanism of action of 1-Morpholin-4-yl-2-(4-phenylphenyl)ethanethione is not fully understood. However, studies have shown that it can act as a chelating agent for metal ions, leading to changes in its fluorescence properties.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that MPTP can induce oxidative stress in cells, leading to the activation of various signaling pathways. It has also been shown to have anti-inflammatory and anti-tumor properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 1-Morpholin-4-yl-2-(4-phenylphenyl)ethanethione in lab experiments is its ability to detect metal ions with high sensitivity and selectivity. However, one of the limitations is its potential toxicity, which can affect the accuracy of the results.
Direcciones Futuras
1-Morpholin-4-yl-2-(4-phenylphenyl)ethanethione has a wide range of potential applications in various fields. Some of the future directions for research include its use in drug delivery systems, as a fluorescent probe for bioimaging, and as a catalyst for organic reactions. Further studies are also needed to explore its potential toxicity and biocompatibility for its safe use in various applications.
In conclusion, 1-Morpholin-4-yl-2-(4-phenylphenyl)ethanethione is a promising compound with potential applications in various scientific fields. Its ability to detect metal ions with high sensitivity and selectivity makes it a valuable tool for researchers. However, further studies are needed to explore its potential toxicity and biocompatibility for its safe use in various applications.
Métodos De Síntesis
The synthesis of 1-Morpholin-4-yl-2-(4-phenylphenyl)ethanethione involves the reaction of 4-phenylphenylethanolamine with carbon disulfide in the presence of morpholine. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
1-Morpholin-4-yl-2-(4-phenylphenyl)ethanethione has been extensively studied for its potential applications in various scientific fields. One of the major areas of research is its use as a ligand for metal ion sensing and detection. The thione group in MPTP can coordinate with metal ions, leading to changes in its fluorescence properties, which can be used for the detection of metal ions in biological and environmental samples.
Propiedades
Número CAS |
5428-57-9 |
|---|---|
Nombre del producto |
1-Morpholin-4-yl-2-(4-phenylphenyl)ethanethione |
Fórmula molecular |
C18H19NOS |
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
1-morpholin-4-yl-2-(4-phenylphenyl)ethanethione |
InChI |
InChI=1S/C18H19NOS/c21-18(19-10-12-20-13-11-19)14-15-6-8-17(9-7-15)16-4-2-1-3-5-16/h1-9H,10-14H2 |
Clave InChI |
JTXKUELKOQEINN-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=S)CC2=CC=C(C=C2)C3=CC=CC=C3 |
SMILES canónico |
C1COCCN1C(=S)CC2=CC=C(C=C2)C3=CC=CC=C3 |
Otros números CAS |
5428-57-9 |
Solubilidad |
0.7 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Phenylimidazo[2,1-a]isoquinoline](/img/structure/B188784.png)
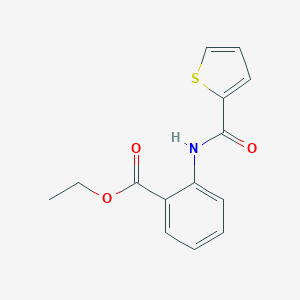
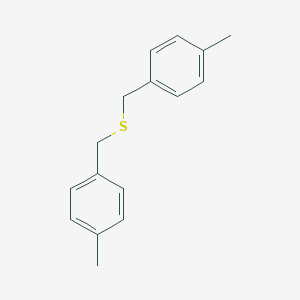
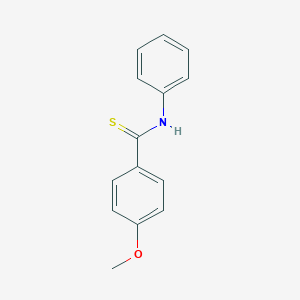
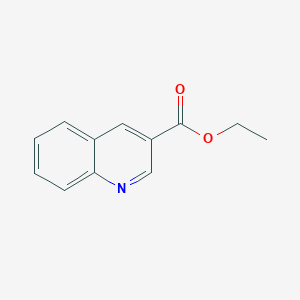
![5-Oxatetracyclo[7.2.1.0~2,8~.0~4,6~]dodec-10-ene-3,7-dione](/img/structure/B188793.png)
